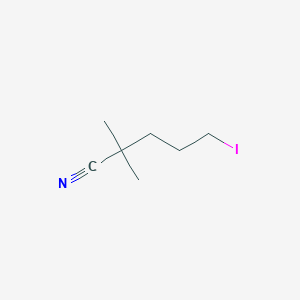

5-Iodo-2,2-dimethylpentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

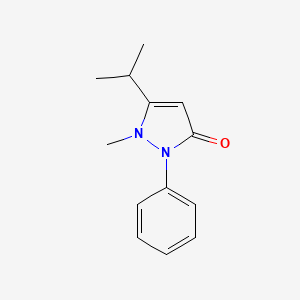

5-Iodo-2,2-dimethylpentanenitrile (CAS# 56475-44-6) is a research chemical . It has a molecular weight of 237.08 and a molecular formula of C7H12IN .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,2-dimethylpentanenitrile includes a nitrile group (C#N) and an iodine atom attached to the carbon chain. The exact structure can be represented by the canonical SMILES string: CC©(CCCI)C#N .Wissenschaftliche Forschungsanwendungen

Crystal Structures and Supramolecular Aggregation

5-Iodo-2,2-dimethylpentanenitrile and its derivatives have been studied for their crystal structures and supramolecular aggregation. Hauptvogel, Seichter, and Weber (2018) found that 5-iodo-substituted dimethyl isophthalates show molecular frameworks with unique orientations and interactions, such as hydrogen bonding and π–π interactions, contributing to their crystal structures (Hauptvogel et al., 2018).

Electrosynthesis and Reduction Mechanisms

The reduction mechanism of similar compounds, like ioxynil (which contains an iodo group), has been investigated by Sokolová et al. (2010). They discovered that the reduction in aprotic solvents leads to cleavage of iodide and formation of other compounds. This study provides insight into the electrochemical behavior and reduction pathways of iodo-substituted compounds (Sokolová et al., 2010).

Iodination Processes in Synthesis

The iodination of similar compounds for synthesizing various derivatives has been a subject of research. For example, Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, indicating the importance of iodine in chemical synthesis and the formation of specific regioisomers (Dunn et al., 2018).

Reactivity in Heterocyclic Series

The reactivity of similar iodo-substituted compounds in heterocyclic series has been explored. Vernin et al. (1976) studied the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole, leading to the formation of 5-iodo-3, 4-dimethyl-isoxazole. This research highlights the reactivity and potential applications of iodo-substituted compounds in organic synthesis (Vernin et al., 1976).

Electrosynthesis and Catalysis

Mubarak and Peters (1992) researched the electrosynthesis of compounds like 6-iodo-1-phenyl-1-hexyne, demonstrating the role of iodine in catalytic processes and the formation of complex organic structures (Mubarak & Peters, 1992).

Spectroscopic Characterization

The behavior and spectroscopic characterization of iodine-containing compounds, such as 5-trifluoromethyl-pyridine-2-thione, have been studied. Chernov'yants et al. (2011) investigated the formation of complexes with iodine, providing insights into the interactions and properties of iodine in molecular structures (Chernov'yants et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-iodo-2,2-dimethylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJMCDUSEGNZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCI)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,2-dimethylpentanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)